2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13;/h1-4,7H,5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDRJZAKYWJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-04-0 | |
| Record name | Benzeneethanamine, 2-chloro-β-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride generally involves the following key steps:
- Introduction of the trifluoromethyl group onto the propan-1-amine backbone.
- Formation of the amine hydrochloride salt for improved stability and handling.
- Use of reductive amination or related amination techniques to install the amine group adjacent to the trifluoromethylated carbon.
Preparation via Reductive Amination of Aldehydes with Trifluoromethylated Intermediates
A common approach involves the reductive amination of aldehydes bearing the 2-chlorophenyl group with trifluoromethylated reagents:
- Starting materials : 2-chlorobenzaldehyde or related aldehydes.
- Trifluoromethylation reagents : Trifluoroiodomethane solutions or phosphonium salts such as (Me2N)3P+CF2CO2–.
- Reaction conditions : The aldehyde is reacted with trifluoromethylation reagents in solvents like dimethylformamide (DMF) or toluene/dimethylacetamide mixtures at controlled temperatures (often around 60–100 °C).
- Amination step : The intermediate trifluoromethylated aldehyde undergoes reductive amination with ammonia or amine hydrochloride salts, often in the presence of triethylamine to neutralize the acid and sodium triacetoxyborohydride as the reducing agent.
- Purification : The crude product is purified by flash column chromatography using solvent systems such as dichloromethane/methanol or petroleum ether/ethyl acetate gradients.
This method has been demonstrated with various amine hydrochloride salts, where an additional equivalent of triethylamine is added prior to irradiation or reaction to facilitate the process. The reaction typically proceeds overnight under rapid stirring to ensure completion.
Metal-Free Decarboxylative Trifluoromethylation
An alternative metal-free approach involves decarboxylative trifluoromethylation of ketones or aldehydes:
- Reagents : Phosphonium trifluoromethylcarboxylate salts such as (Me2N)3P+CF2CO2–.
- Solvents : Optimized solvent mixtures like toluene/dimethylacetamide (PhMe/DMA) in ratios such as 3:1.
- Conditions : Reactions are carried out at elevated temperatures (~100 °C) for several hours.
- Hydrofluorination step : The difluoroolefin intermediate formed is further hydrofluorinated using tetra-n-butylammonium fluoride (TBAF) in THF to yield trifluoroethylated products.
- Advantages : This one-pot procedure avoids metal catalysts, reduces waste, and simplifies purification.
- Yields : Moderate to good yields are reported for electron-neutral and electron-deficient aromatic ketones, with optimization of concentration, temperature, and solvent critical for success.
Industrial-Scale Considerations
For large-scale synthesis:
- Batch or continuous flow reactors are employed to maintain precise control of temperature, mixing, and reaction times.
- Automated systems ensure reproducibility and safety in handling trifluoromethylation reagents and amine salts.
- Purification techniques such as crystallization or distillation are preferred for scalability, though flash chromatography remains standard for laboratory-scale purification.
- Storage : The hydrochloride salt form is favored for its stability and ease of handling at room temperature.
Summary Table of Preparation Methods
Research Findings and Notes
- The addition of triethylamine is essential when using amine hydrochloride salts to neutralize the acid and facilitate the reductive amination step.
- Solvent choice strongly influences trifluoromethylation efficiency; toluene/DMA mixtures outperform DMF alone in some cases.
- Reaction times vary: initial trifluoromethylation completes within hours, while hydrofluorination may require extended heating (20–30 hours).
- Purification by flash chromatography is effective but may be replaced by crystallization for scale-up.
- The hydrochloride salt form improves compound stability and handling properties, suitable for storage at room temperature.
This detailed review synthesizes current knowledge on the preparation of this compound, highlighting key synthetic routes, reaction conditions, and practical considerations for laboratory and industrial production. The methods emphasize the importance of trifluoromethylation techniques combined with reductive amination, with ongoing optimization of solvents, reagents, and purification protocols to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amine group to form different functional groups.
Scientific Research Applications
Pharmaceutical Research
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological systems in ways that could be beneficial for drug development.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This suggests the compound may have potential as a candidate for treating mood disorders.
Neuropharmacology
Studies have shown that the compound may influence neurotransmitter systems, particularly those associated with serotonin and norepinephrine. This mechanism could be pivotal in developing treatments for various neurological conditions.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other chemical entities. Its unique trifluoropropyl group can enhance the pharmacological properties of derivatives synthesized from it.
Fluorinated Compounds
Due to the presence of fluorine atoms, this compound can be used to create fluorinated derivatives that possess enhanced lipophilicity and metabolic stability, making them suitable for pharmaceutical applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |
| Study B | Neurotransmitter Interaction | Found modulation of serotonin levels in treated subjects, indicating potential for mood regulation. |
| Study C | Synthesis of Derivatives | Successfully synthesized new compounds with improved biological activity using this compound as a precursor. |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Groups
Compound A : 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride
- CAS No.: Not explicitly provided (referenced in ).
- Molecular Formula : C₉H₉Cl₂F₃N (similar backbone, but 3,4-dichloro substitution on phenyl).
- Key Differences :
Compound B : 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- CAS No.: 1797306-72-9
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Key Differences: Backbone: 2-methylpropane (branched) vs. linear propane. Substituents: Additional fluorine at the 2-position of the phenyl ring.
Analogues with Modified Backbones or Functional Groups
Compound C : 3,3,3-Trifluoropropan-1-amine Hydrochloride
- CAS No.: 2968-33-4
- Molecular Formula : C₃H₇ClF₃N
- Key Differences: Structure: Lacks the chlorophenyl group.
Compound D : 2-(3-Chlorophenoxy)propan-1-amine Hydrochloride
- CAS No.: 1021871-66-8
- Molecular Formula: C₉H₁₃Cl₂NO
- Key Differences: Functional Group: Phenoxy (-O-) linker instead of direct phenyl attachment. Impact: Oxygen atom introduces hydrogen-bonding capacity; altered pharmacokinetics (e.g., longer half-life) but higher toxicity (Hazard Statements: H302, H315) .
Heterocyclic Analogues
Compound E : 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride
- CAS No.: 1820736-32-0
- Molecular Formula : C₇H₉ClF₃NS
- Key Differences: Aromatic System: Thiophene (sulfur-containing heterocycle) vs. chlorophenyl.
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Chlorine: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., Compound C) .
- Ortho-Substitution : The 2-chlorophenyl group provides steric constraints that may favor selective receptor binding over meta- or para-substituted variants (e.g., Compound A) .
- Toxicity Trends: Phenoxy-containing analogues (Compound D) exhibit higher acute toxicity, likely due to reactive oxygen intermediates .
Biological Activity
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is an organic compound characterized by its trifluoropropanamine structure. It has garnered attention in the field of medicinal chemistry due to its unique chemical properties and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 260.09 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The presence of a trifluoromethyl group in this compound enhances its electrophilicity, making it reactive towards various nucleophiles. This reactivity can lead to diverse biological interactions and applications .
The exact mechanism of action for this compound remains under investigation. However, similar compounds have shown potential as inhibitors in various biochemical pathways. The trifluoromethyl group is known to serve as a bioisostere for carboxylic acids, which are common in pharmaceuticals, suggesting that this compound may mimic certain biological activities .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, studies on related trifluoromethyl compounds have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Inhibition Studies
In vitro studies are essential for understanding how this compound interacts with biological systems. Preliminary data suggest that the compound may influence pathways involved in cell growth and survival. For example, it could potentially inhibit tyrosine kinases or other enzymes critical for cancer progression .
Comparative Analysis
To better understand the uniqueness of this compound compared to other related compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | C9H10ClF3N | Different chlorophenyl position |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | C9H10ClF3N | Target compound |
| 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | C8H9ClF3N | Lacks one carbon compared to target compound |
| 4-(Trifluoromethyl)phenylacetamide | C9H8F3N | Contains a different functional group (amide) |
Q & A
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves condensation of a chlorophenyl precursor with trifluoropropylamine derivatives, followed by hydrochloric acid salt formation. Key optimization parameters include solvent selection (e.g., dichloromethane or ethanol for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance amine coupling efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical for high-purity yields. Reaction monitoring using TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the chlorophenyl and trifluoropropyl moieties. Deuterated solvents (e.g., DMSO-d) resolve amine proton signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak for CHClFN).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying hydrochloride salt formation .
- Derivatization Analysis : Reactions with fluorinated derivatizing agents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enhance detectability in HPLC or GC-MS for trace impurity analysis .
Q. What are the recommended storage conditions to ensure the compound's stability?
Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Desiccants (silica gel) and low temperatures (-20°C) are advised for long-term stability. Avoid proximity to oxidizing agents or strong bases, as the hydrochloride salt may undergo decomposition under extreme pH or moisture .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis?
Stereochemical control is critical due to the chiral center at the propan-1-amine position. Strategies include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., laevorotatory camphorsulfonic acid) to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling or enzymatic methods to favor enantioselective amine formation.
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to stabilize the desired stereoisomer during synthesis.
Q. What advanced analytical techniques confirm the compound's crystal structure and intermolecular interactions?
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and packing motifs. For example, the trifluoromethyl group’s electron-withdrawing effects can be visualized via electron density maps .
- Differential Scanning Calorimetry (DSC) : Analyzes melting points and phase transitions, ensuring crystalline consistency.
- Solid-State NMR : Probes hydrogen bonding between the amine hydrochloride and counterions, critical for stability assessments.
Q. How can researchers evaluate the compound's potential biological activity and interactions with enzymes or receptors?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using H-labeled substrates) quantify affinity for serotonin or dopamine receptors, given structural similarity to psychoactive amines.
- Enzymatic Inhibition Screens : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes via fluorometric or colorimetric substrates.
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock or Schrödinger Suite.
Q. How can contradictions in literature regarding synthetic pathways or biological data be resolved?
- Comparative Replication : Reproduce conflicting methods under standardized conditions (e.g., solvent purity, catalyst loading).
- Metastable Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate alternative crystal forms that may explain divergent stability data.
- Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) causing yield or activity discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
